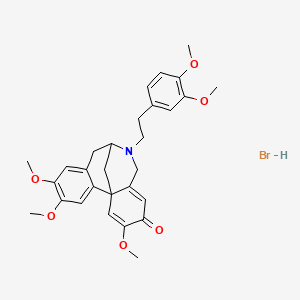
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-(2-(3,4-dimethoxyphenyl)ethyl)-2,10,11-trimethoxy-, hydrobromide, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-(2-(3,4-dimethoxyphenyl)ethyl)-2,10,11-trimethoxy-, hydrobromide, (±)- is a complex organic compound with a unique structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-7,12b-Methanodibenz(c,e)azocin-3-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the azocin ring system and the introduction of the methoxy and dimethoxyphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
3H-7,12b-Methanodibenz(c,e)azocin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3H-7,12b-Methanodibenz(c,e)azocin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3H-7,12b-Methanodibenz(c,e)azocin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
Berberine: A natural compound with antidiabetic properties.
Uniqueness
3H-7,12b-Methanodibenz(c,e)azocin-3-one is unique due to its complex structure and diverse functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
75370-46-6 |
|---|---|
Fórmula molecular |
C29H34BrNO6 |
Peso molecular |
572.5 g/mol |
Nombre IUPAC |
10-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,15-trimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2,4,6,12,15-pentaen-14-one;hydrobromide |
InChI |
InChI=1S/C29H33NO6.BrH/c1-32-24-7-6-18(10-25(24)33-2)8-9-30-17-20-13-23(31)28(36-5)16-29(20)15-21(30)11-19-12-26(34-3)27(35-4)14-22(19)29;/h6-7,10,12-14,16,21H,8-9,11,15,17H2,1-5H3;1H |
Clave InChI |
SGBMMAPPFTXKML-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2CC3=CC(=O)C(=CC34CC2CC5=CC(=C(C=C45)OC)OC)OC)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


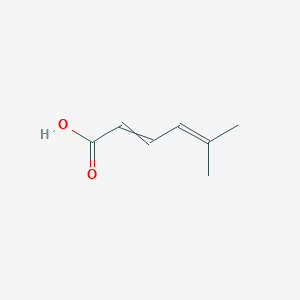
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
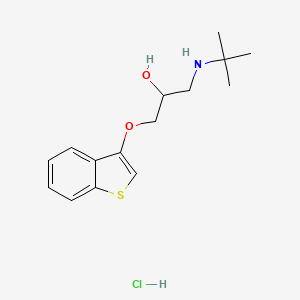

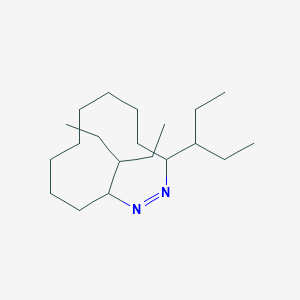
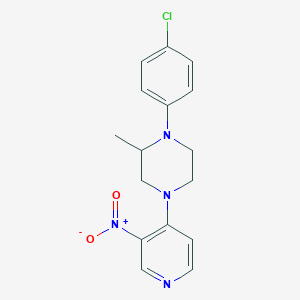
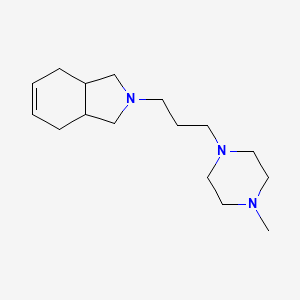


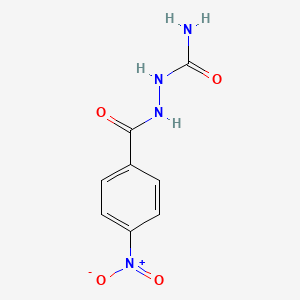

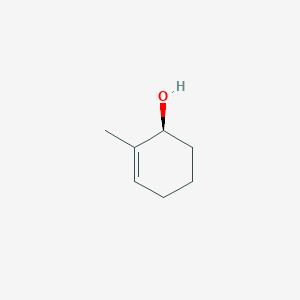
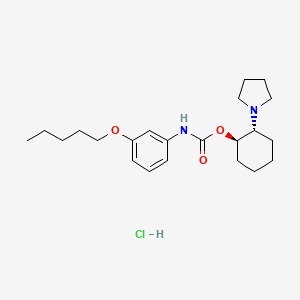
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
